molecular formula C18H16N4O2 B2588357 N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide CAS No. 2034320-93-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide

Cat. No. B2588357
CAS RN: 2034320-93-7
M. Wt: 320.352
InChI Key: XPDMHWVPYZPIRN-UHFFFAOYSA-N
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Description

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand commonly used in coordination chemistry . The molecule also contains a methoxy group and a nicotinamide group, which could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the rigidity of the molecule, while the methoxy and nicotinamide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The bipyridine moiety could potentially coordinate with metal ions, while the methoxy and nicotinamide groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds similar to N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide are explored for their potential as therapeutic agents. For example, derivatives of N-hydroxy- and N-methoxy-2-pyridones have shown potent in vitro antimalarial activity with relatively low cytotoxicity, highlighting the potential of pyridone-based compounds in developing new antimalarial drugs (Isaka et al., 2001). This demonstrates the relevance of researching compounds with similar structural features for therapeutic applications.

Bioorganic Chemistry and Drug Design

Research into bioorganic chemistry and drug design focuses on the synthesis and activity of novel compounds. For instance, structural modifications of a 3-methoxy-2-aminopyridine compound were explored to reduce potential mutagenicity and time-dependent drug-drug interaction, crucial aspects in the development of safer pharmaceuticals (Palmer et al., 2012). Such studies are vital for understanding how modifications to chemical structures can impact the safety and efficacy of new drugs, potentially guiding the development of compounds like this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its coordination chemistry, its reactivity in organic reactions, or its potential biological activity .

properties

IUPAC Name

2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDMHWVPYZPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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